

# Viquidil Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Viquidil hydrochloride*

Cat. No.: *B118545*

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## Abstract

**Viquidil hydrochloride**, a quinoline derivative, is recognized for its therapeutic potential as a cerebral vasodilator and antithrombotic agent.[1][2][3] This technical guide provides an in-depth analysis of the chemical properties and structural features of **Viquidil hydrochloride**. The document consolidates available quantitative data into structured tables, outlines detailed experimental protocols for the characterization of this compound, and presents a putative signaling pathway for its pharmacological effects. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the study and development of **Viquidil hydrochloride**.

## Chemical Structure and Identification

**Viquidil hydrochloride** is the hydrochloride salt of Viquidil. The core structure features a 6-methoxyquinoline moiety linked to a vinylpiperidine ring through a propan-1-one chain.

Chemical Structure:

A 2D representation of the chemical structure of **Viquidil hydrochloride** would be presented here.

IUPAC Name: 1-(6-methoxyquinolin-4-yl)-3-[(3R,4R)-3-vinylpiperidin-4-yl]propan-1-one hydrochloride

Synonyms: Quinotoxine hydrochloride[4][5]

## Physicochemical Properties

A summary of the key physicochemical properties of **Viquidil hydrochloride** is presented in the table below. It is important to note that some of the experimental data, such as the mass spectrometry fragmentation, pertains to the free base, Viquidil.

Property	Value	Reference(s)
Molecular Formula	C <sub>20</sub> H <sub>25</sub> ClN <sub>2</sub> O <sub>2</sub>	[4][5]
Molecular Weight	360.9 g/mol	[4][5]
CAS Number	52211-63-9	[4][5]
Appearance	Solid	[2]
pKa (Predicted)	10.13 ± 0.10	
Solubility	Slightly soluble in Chloroform and DMSO.	
Storage Conditions	-20°C	[3]

## Spectroscopic Data

While complete, experimentally verified spectra for **Viquidil hydrochloride** are not readily available in the public domain, a Certificate of Analysis indicates that the NMR data is "Consistent with structure".[4][5] The following sections provide expected spectral characteristics based on the known structure and data from related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected <sup>1</sup>H NMR Chemical Shifts:

Based on the structure of **Viquidil hydrochloride**, which contains a 6-methoxyquinoline ring system, the following proton chemical shifts are anticipated. The quinoline protons would likely appear in the aromatic region ( $\delta$  7.0-9.0 ppm), with the methoxy protons appearing as a singlet around  $\delta$  3.7-4.0 ppm.<sup>[6][7]</sup> The protons on the piperidine ring and the aliphatic chain would be found in the upfield region of the spectrum.

Expected  $^{13}\text{C}$  NMR Chemical Shifts:

The carbon signals for the 6-methoxyquinoline portion of the molecule are expected in the aromatic region of the  $^{13}\text{C}$  NMR spectrum ( $\delta$  100-160 ppm).<sup>[8][9]</sup> The carbonyl carbon of the propanone linker would likely appear significantly downfield.

## Infrared (IR) Spectroscopy

The IR spectrum of **Viquidil hydrochloride** is expected to show characteristic absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching from the aromatic and aliphatic portions, a C=O stretching vibration for the ketone, and C-N and C-O stretching vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000  $\text{cm}^{-1}$  region, while C=C stretching vibrations of the quinoline ring are expected between 1617–1507  $\text{cm}^{-1}$ .<sup>[10]</sup>

## Mass Spectrometry (MS)

The mass spectrum of the free base, Viquidil, shows a precursor ion  $[\text{M}+\text{H}]^+$  at  $m/z$  325.1899.<sup>[11]</sup> The fragmentation pattern provides valuable information for structural elucidation.

Table of Major Mass Spectrometry Fragments for Viquidil (Free Base):

$m/z$	Proposed Fragment Structure/Loss
325.1951	$[\text{M}+\text{H}]^+$
282.1520	Loss of the vinylpiperidine side chain
160.0774	6-methoxyquinoline fragment
110.0967	Piperidine fragment

## Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of **Viquidil hydrochloride**.

### Dissolution Test for Viquidil Hydrochloride Capsules

This protocol is adapted from the Korean Pharmaceutical Codex for the dissolution testing of **Viquidil hydrochloride** capsules.

Methodology:

- Dissolution Medium: Water
- Apparatus: USP Paddle Apparatus (Apparatus 2)
- Volume: 900 mL
- Paddle Rotation Speed: 50 rpm
- Procedure: a. Place one **Viquidil hydrochloride** capsule in each dissolution vessel containing the dissolution medium. b. Start the apparatus and withdraw samples at predetermined time intervals. c. Analyze the samples for **Viquidil hydrochloride** content using a validated HPLC method.

### High-Performance Liquid Chromatography (HPLC) Analysis

A general HPLC method for the analysis of quinoline derivatives can be adapted for **Viquidil hydrochloride**.

Methodology:

- Column: C18 reverse-phase column.
- Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

- Detection: UV detection at an appropriate wavelength determined by the UV spectrum of **Viquidil hydrochloride**.
- Sample Preparation: Dissolve a known amount of **Viquidil hydrochloride** in the mobile phase to prepare a stock solution. Further dilutions are made to fall within the linear range of the calibration curve.

## Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.

Methodology:

- Finely powder a dry sample of **Viquidil hydrochloride**.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.

## pKa Determination

The pKa can be determined potentiometrically.

Methodology:

- Dissolve a precise amount of **Viquidil hydrochloride** in a suitable solvent (e.g., water or a water-ethanol mixture).
- Titrate the solution with a standardized solution of a strong base (e.g., NaOH).
- Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

## Mechanism of Action: Proposed Signaling Pathways

**Viquidil hydrochloride** is known to act as a cerebral vasodilator and possesses antithrombotic properties.[1][2][3] While the precise molecular mechanisms are not fully elucidated, its actions are likely mediated through pathways common to other vasodilators and antiplatelet agents.

### Vasodilation Pathway

The vasodilatory effect of many drugs is mediated by an increase in intracellular cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells. This leads to the activation of protein kinases that ultimately cause muscle relaxation and vasodilation.



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Caption: Proposed cGMP-mediated vasodilation pathway for **Viquidil hydrochloride**.

### Antithrombotic Pathway

The antithrombotic activity of **Viquidil hydrochloride** likely involves the inhibition of platelet aggregation. This can be achieved by increasing intra-platelet cAMP levels, which in turn inhibits the signaling cascade that leads to platelet activation and aggregation.[12]



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Caption: Proposed cAMP-mediated antiplatelet aggregation pathway for **Viquidil hydrochloride**.

## Conclusion

This technical guide has synthesized the available information on the chemical properties and structure of **Viquidil hydrochloride**. While there are gaps in the publicly available experimental data, this document provides a solid foundation for researchers and drug development professionals. The outlined experimental protocols offer a starting point for the comprehensive characterization of this promising therapeutic agent. Further research is warranted to fully elucidate its spectroscopic properties and the precise molecular mechanisms underlying its vasodilatory and antithrombotic effects.

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